![molecular formula C9H16O2 B3040798 Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate CAS No. 2415-95-4](/img/structure/B3040798.png)
Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate
Overview
Description
Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a chemical compound with the molecular formula C9H16O2 . It is an inactive cyclopropyl analog of valproic acid, a major antiepileptic drug . It is also used as an intermediate in the synthesis of the pesticide fenpropathrin .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with four methyl groups attached to the 2 and 3 positions, and a carboxylate group attached to the 1 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It has a molecular weight of 156.22 g/mol . More specific properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Crystal Structure Analysis
- The compound has been used in the study of the crystal structure of fenpropathrin, a pyrethroid insecticide. This study revealed specific angles and interactions within the compound's structure, contributing to our understanding of its chemical properties (Kang, Jeon, Lee, & Kim, 2014).
Synthesis and Biological Studies
- It is utilized in the synthesis of various triorganotin derivatives. These compounds have been found to possess significant larvicidal activities against certain mosquito species, demonstrating the compound's potential in vector control (Song, Zapata, Hoerner, Dios, Casabianca, & Eng, 2007).
Polymer Science
- The compound plays a role in polymer science. For example, its derivatives have been used in the radical polymerization of acrylate and methacrylate esters, leading to polymers with unique properties (Lee, Padías, & Hall, 1991).
Chemical Synthesis and Reaction Studies
- In another application, derivatives of this compound have been explored in the field of organic synthesis, particularly in reactions involving cyclopropane rings and their potential for creating novel molecular structures (Reissig, Holzinger, & Glomsda, 1989).
Electrochemical Processes
- The compound has been subjected to electrochemical studies, where its electrolysis in specific conditions led to the formation of various products. This research contributes to our understanding of electrochemical reactions and the potential applications of this compound in such processes (Brettle & Cox, 1969).
Mechanism of Action
Target of Action
Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a chemical compound that is structurally similar to Fenpropathrin . Fenpropathrin is a broad-spectrum pyrethroid insecticide and acaricide . The primary targets of these compounds are voltage-gated membrane channels in insects . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound interacts with its targets by binding to the voltage-gated membrane channels . This binding disrupts the normal functioning of these channels, leading to an overstimulation of the nervous system in insects. This overstimulation eventually leads to the paralysis and death of the insect .
Biochemical Pathways
It is known that the compound affects the functioning of voltage-gated membrane channels . These channels are involved in various biochemical pathways related to the transmission of signals in the nervous system.
Result of Action
The result of the action of this compound is the disruption of normal nervous system function in insects, leading to their paralysis and death . This makes the compound effective as an insecticide and acaricide.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, residues of Fenpropathrin, a similar compound, have been found in sediment samples, indicating potential environmental persistence The compound’s action may also be affected by factors such as temperature, pH, and the presence of other chemicals in the environment
properties
IUPAC Name |
methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6(7(10)11-5)9(8,3)4/h6H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSINZTMZSOWVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233579 | |
Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2415-95-4 | |
Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2415-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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